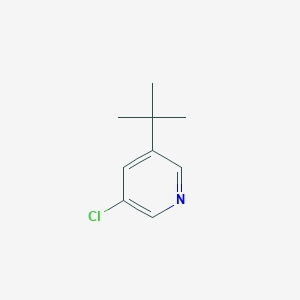
3-(tert-Butyl)-5-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-5-chloropyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a tert-butyl group at the third position and a chlorine atom at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-chloropyridine can be achieved through several methods. One common approach involves the chlorination of 3-(tert-Butyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Another method involves the direct alkylation of 5-chloropyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(tert-Butyl)-5-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The tert-butyl group can be oxidized to a tert-butyl alcohol or a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted pyridines.
Oxidation: tert-Butyl alcohol or carboxylic acid derivatives.
Reduction: Piperidine derivatives.
科学研究应用
3-(tert-Butyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(tert-Butyl)-5-chloropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The tert-butyl group can influence the compound’s lipophilicity and steric properties, affecting its binding affinity and selectivity for molecular targets.
相似化合物的比较
Similar Compounds
3-(tert-Butyl)pyridine: Lacks the chlorine substituent, resulting in different reactivity and applications.
5-Chloropyridine: Lacks the tert-butyl group, leading to variations in chemical properties and biological activity.
3-(tert-Butyl)-4-chloropyridine: Chlorine atom is at the fourth position, which can alter the compound’s reactivity and interactions.
Uniqueness
3-(tert-Butyl)-5-chloropyridine is unique due to the combined presence of both the tert-butyl group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
3-tert-butyl-5-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |
InChI 键 |
CUOFOFJHEKTIMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CN=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















